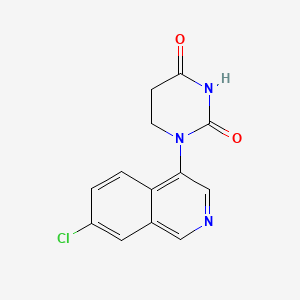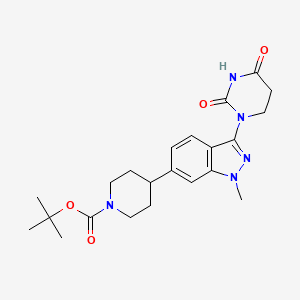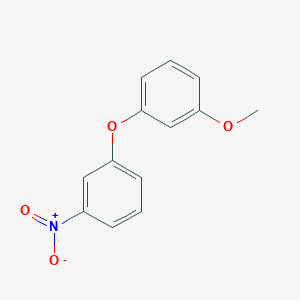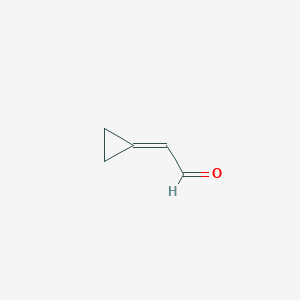![molecular formula C9H20ClNO2 B13923051 [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring substituted with hydroxymethyl and isopropylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclobutanone with formaldehyde and isopropylamine under acidic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The isopropylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce different alcohols.
科学的研究の応用
Chemistry
In chemistry, [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and isopropylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclobutanol: A simple cyclobutyl alcohol with similar structural features but lacking the isopropylamino group.
Isopropylamine: An amine with a similar functional group but without the cyclobutyl ring.
Cyclobutanone: A ketone with a cyclobutyl ring, used as a precursor in the synthesis of [1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and ring structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
[1-(hydroxymethyl)-3-(propan-2-ylamino)cyclobutyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)10-8-3-9(4-8,5-11)6-12;/h7-8,10-12H,3-6H2,1-2H3;1H |
InChIキー |
RADIIIZJVRWGMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1CC(C1)(CO)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
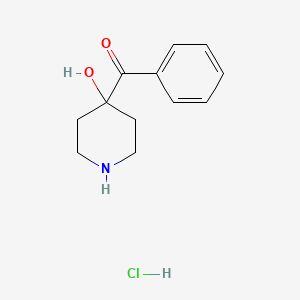

![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)

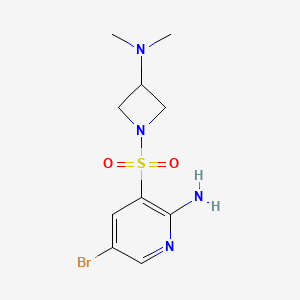
![4,6-Dichloro-1-ethyl-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13923008.png)
![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)
